molecular formula C18H18N4O2S3 B2360237 (E)-4-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-2-(2-(thiophen-2-ylmethylene)hydrazinyl)thiazole CAS No. 618063-95-9

(E)-4-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-2-(2-(thiophen-2-ylmethylene)hydrazinyl)thiazole

Cat. No. B2360237
CAS RN: 618063-95-9
M. Wt: 418.55
InChI Key: HLLKPMHVWNLQSG-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-2-(2-(thiophen-2-ylmethylene)hydrazinyl)thiazole is a useful research compound. Its molecular formula is C18H18N4O2S3 and its molecular weight is 418.55. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-2-(2-(thiophen-2-ylmethylene)hydrazinyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-2-(2-(thiophen-2-ylmethylene)hydrazinyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

The compound "(E)-4-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-2-(2-(thiophen-2-ylmethylene)hydrazinyl)thiazole" and its derivatives have been synthesized and structurally characterized in various studies. The structural features of these compounds have been elucidated through techniques such as elemental analysis, infrared spectra (IR), single-crystal diffraction, X-ray diffraction, and other spectroscopic methods like FT-IR, UV–vis, NMR, and mass spectroscopy. These characterizations are crucial for understanding the properties and potential applications of the compound (Zou et al., 2020), (M. Ghorbanloo et al., 2017), (Zou Xun-Zhong et al., 2020).

Biological Activities

This compound has demonstrated promising biological activities, particularly in the context of antimicrobial and antitumor effects. Several studies have highlighted its potential in combating specific bacterial strains and cancer cell lines. For example, some metal complexes containing this compound have shown absolute specificity for certain bacteria or cancer cell lines, indicating potential pharmaceutical applications (Zou et al., 2020), (Zou Xun-Zhong et al., 2020).

Anticancer Activity

Various derivatives of this compound have been synthesized and tested for their anticancer activity. A notable series of compounds, 4-substituted 5-arylazo-2-[1-(pyrrol-3-yl)ethylidenehydrazinyl]thiazoles, demonstrated promising activity against specific carcinoma cell lines, suggesting their potential as chemotherapeutic agents (S. M. Gomha et al., 2015).

Applications in Corrosion Inhibition

The derivatives of this compound have also been explored for their applications in corrosion inhibition. For instance, some thiazole based pyridine derivatives have shown effective corrosion inhibition performance on mild steel in acidic conditions. The inhibition efficiency was found to be related to concentration and temperature, indicating potential industrial applications in protecting metal surfaces against corrosion (Turuvekere K. Chaitra et al., 2016).

properties

IUPAC Name

4-(4-pyrrolidin-1-ylsulfonylphenyl)-N-[(E)-thiophen-2-ylmethylideneamino]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S3/c23-27(24,22-9-1-2-10-22)16-7-5-14(6-8-16)17-13-26-18(20-17)21-19-12-15-4-3-11-25-15/h3-8,11-13H,1-2,9-10H2,(H,20,21)/b19-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLKPMHVWNLQSG-XDHOZWIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NN=CC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)N/N=C/C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.